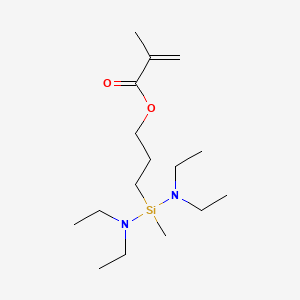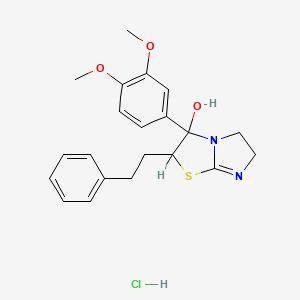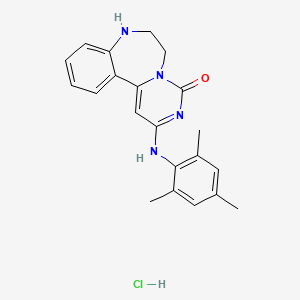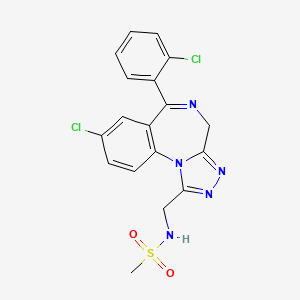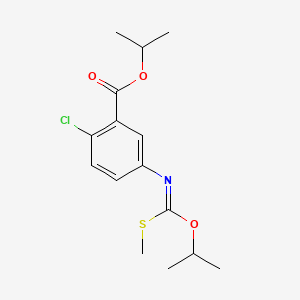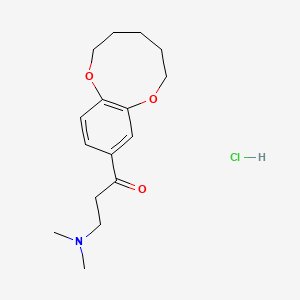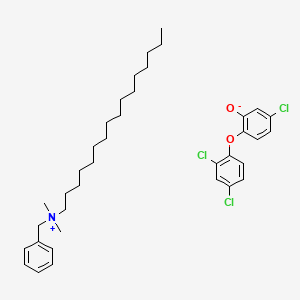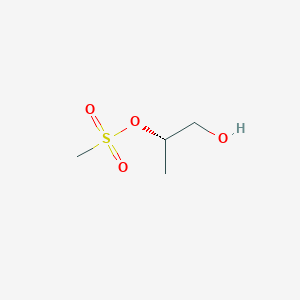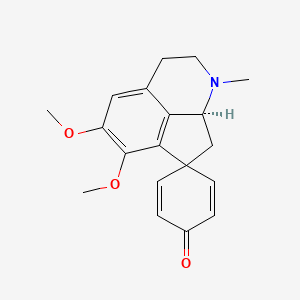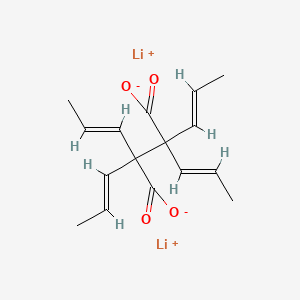
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 1,1-dimethylpropyl group and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride typically involves the reaction of piperidine with 1,1-dimethylpropyl chloride and diphenylmethanol under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a basic piperidine ring structure.
Diphenylmethanol: Contains two phenyl groups attached to a methanol moiety.
1,1-Dimethylpropyl Chloride: A precursor used in the synthesis of the compound.
Uniqueness
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
91075-63-7 |
|---|---|
Molekularformel |
C22H30ClN |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
1-(2-methylbutan-2-yl)-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-4-21(2,3)23-17-15-22(16-18-23,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14H,4,15-18H2,1-3H3;1H |
InChI-Schlüssel |
MNAPWCXTHVEYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


